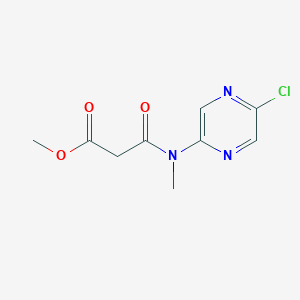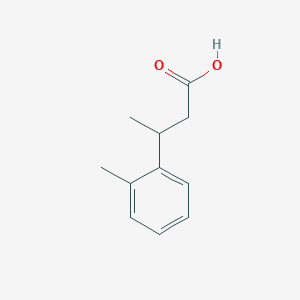
3-(2-Methylphenyl)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Methylphenyl)butanoic acid is a chemical compound with the CAS Number: 72851-31-1 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 3-(2-methylphenyl)butanoic acid .
Molecular Structure Analysis
The InChI code for 3-(2-Methylphenyl)butanoic acid is1S/C11H14O2/c1-8-5-3-4-6-10(8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
3-(2-Methylphenyl)butanoic acid is a powder at room temperature . It has a melting point of 46-48 degrees Celsius .Applications De Recherche Scientifique
Antimicrobial Activity : Derivatives of 3-(2-Methylphenyl)butanoic acid have been synthesized and tested for antimicrobial activity. For instance, N-Substituted-β-amino acid derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline moieties were found to exhibit good antimicrobial activity against Staphylococcus aureus and Mycobacterium luteum, along with significant antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Identification of Microbial Contamination in Food : Research has indicated that derivatives of 3-(2-Methylphenyl)butanoic acid, such as 3-methyl-butanoic acid, can be used as markers for the presence of Staphylococcus aureus in food products like pork and milk. This application is based on the production of specific volatile compounds correlated with the growth of S. aureus (Hu et al., 2020), (Chen et al., 2018).
Potential in Treating Idiopathic Pulmonary Fibrosis : Compounds derived from 3-aryl(pyrrolidin-1-yl)butanoic acids, which are structurally related to 3-(2-Methylphenyl)butanoic acid, have shown potential as therapeutic agents for idiopathic pulmonary fibrosis. One such compound demonstrated high affinity and selectivity for the αvβ6 integrin, which could be beneficial in inhaled treatments for pulmonary fibrosis (Procopiou et al., 2018).
Algicidal Properties : A derivative, 3-(3-indolyl)butanoic acid, has been reported as an effective algicidal agent. It has been used to control the growth of green algae during hydroponic cultivation of crops, offering potential as a non-phytotoxic algicide for hydroponically cultured plants (Nonomura et al., 2001).
Role in Synthetic Chemistry : The compound has been used in the synthesis of various organic molecules with potential applications in medicinal chemistry. For example, it has been involved in the synthesis of chiral carboxylic acid derivatives with applications in the preparation of organometallic analogues of antibiotics (Patra et al., 2012).
Safety and Hazards
The safety information for 3-(2-Methylphenyl)butanoic acid includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
3-(2-methylphenyl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-3-4-6-10(8)9(2)7-11(12)13/h3-6,9H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNXCJOQOJLCNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylphenyl)butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2768096.png)
![3-(Benzo[d][1,3]dioxole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2768098.png)
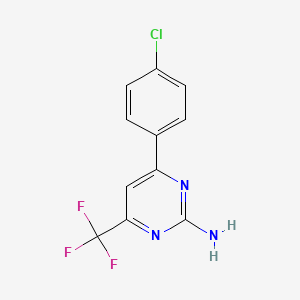
![N-[(3-ethoxy-4-methoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2768101.png)


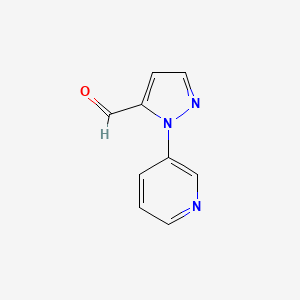
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2768108.png)
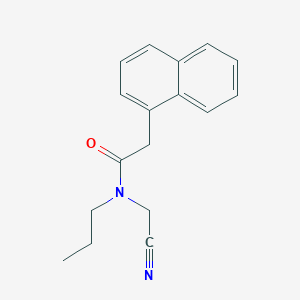
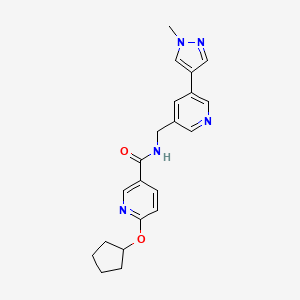
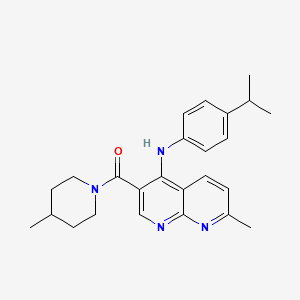
![2-Amino-6-ethyl-4-(4-fluorophenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2768115.png)
![1-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-2-methoxybenzene](/img/structure/B2768116.png)
